molecular formula C21H18Cl2N2O4S B4585793 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide

Cat. No. B4585793
M. Wt: 465.3 g/mol
InChI Key: LDSFNCPXUAMLPW-UHFFFAOYSA-N
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Description

This section focuses on the broader class of compounds related to sulfonamides and their derivatives, highlighting their importance in various chemical and pharmaceutical applications. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group (-SO2NH2). They are known for their diverse biological activities and are widely used in medicinal chemistry as antibacterial agents and in other therapeutic areas.

Synthesis Analysis

Sulfonamide derivatives can be synthesized through various methods, including the reaction of sulfonyl chlorides with amines or by sulfonation of aromatic compounds followed by amidation. For example, functionalized polysulfones with carboxylic side groups were synthesized by polycondensation, showcasing a method to introduce sulfonamide functionalities into polymer structures (Koch & Ritter, 1994).

Molecular Structure Analysis

The crystal and molecular structures of sulfonamide derivatives can be determined by X-ray crystallography. The structure of methyl-(4-chlorophenyl)sulfone, for instance, highlights the arrangement of molecules and the impact of chlorine atoms on the crystal architecture, providing insights into the molecular interactions and stability of sulfone-based compounds (Adamovich et al., 2017).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. These reactions can modify the chemical structure and properties of sulfonamide compounds, leading to the development of novel derivatives with desired biological activities or physical-chemical properties.

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, can vary significantly depending on their molecular structure. For example, sulfonated poly(aryl ethers) containing specific moieties exhibit high water absorption ability and superior mechanical strength, demonstrating the influence of molecular design on the material properties (Wang et al., 2004).

properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4S/c1-25(30(27,28)20-13-15(22)7-12-19(20)23)14-21(26)24-16-8-10-18(11-9-16)29-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSFNCPXUAMLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide

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